molecular formula C6H12O3 B8487233 (2-Ethyl-1,3-dioxolan-2-yl)methanol

(2-Ethyl-1,3-dioxolan-2-yl)methanol

Cat. No.: B8487233
M. Wt: 132.16 g/mol
InChI Key: DMSQUENSYBWKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethyl-1,3-dioxolan-2-yl)methanol is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(2-ethyl-1,3-dioxolan-2-yl)methanol

InChI

InChI=1S/C6H12O3/c1-2-6(5-7)8-3-4-9-6/h7H,2-5H2,1H3

InChI Key

DMSQUENSYBWKSL-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCO1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl(2-ethyl-1,3-dioxolan-2-yl) acetate (1.39 g, 7.94 mmol), potassium carbonate (2.19 g, 15.9 mmol), tetrahydrofuran (20 ml) and water (10 ml) was stirred at room temperature for 6 hours and 50 minutes. The reaction mixture was concentrated under reduced pressure, ethyl acetate was added to the residue, which was subjected to NH silica gel pad filtration. The filtrate was concentrated under reduced pressure to obtain the title compound (0.75 g, 71.5%) as colorless oil.
Name
methyl(2-ethyl-1,3-dioxolan-2-yl) acetate
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
71.5%

Synthesis routes and methods II

Procedure details

A mixture of methyl (2-ethyl-1,3-dioxolan-2-yl)acetate (1.39 g, 7.94 mmol), potassium carbonate (2.19 g, 15.9 mmol), tetrahydrofuran (20 ml) and water (10 ml) was stirred at room temperature for 6 hours and 50 minutes. The reaction mixture was concentrated under reduced pressure, ethyl acetate was added to the residue, which was subjected to NH silica gel pad filtration. The filtrate was concentrated under reduced pressure to obtain the title compound (0.75 g, 71.5%) as colorless oil.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
71.5%

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